molecular formula C7H5BrClNO B8061151 1-(6-Bromo-3-chloropyridin-2-yl)ethanone

1-(6-Bromo-3-chloropyridin-2-yl)ethanone

Cat. No.: B8061151
M. Wt: 234.48 g/mol
InChI Key: QMVODNBHCHRDQA-UHFFFAOYSA-N
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Description

1-(6-Bromo-3-chloropyridin-2-yl)ethanone is an organic compound belonging to the class of halogenated pyridines This compound is characterized by the presence of both bromine and chlorine atoms attached to a pyridine ring, with an ethanone group at the 2-position

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-(6-Bromo-3-chloropyridin-2-yl)ethanone can be synthesized through several methods, including:

    Halogenation of Pyridine Derivatives: Starting with a pyridine derivative, selective bromination and chlorination can be achieved using reagents such as bromine and chlorine gas or their respective halogenating agents under controlled conditions.

    Acylation Reactions:

Industrial Production Methods: In an industrial setting, the production of this compound typically involves:

    Continuous Flow Synthesis: This method allows for better control over reaction conditions and scalability. Reactants are continuously fed into a reactor where halogenation and acylation occur sequentially.

    Batch Processing: Traditional batch reactors can also be used, where the pyridine derivative undergoes halogenation followed by acylation in a stepwise manner.

Chemical Reactions Analysis

Types of Reactions: 1-(6-Bromo-3-chloropyridin-2-yl)ethanone undergoes various chemical reactions, including:

    Nucleophilic Substitution: The halogen atoms (bromine and chlorine) can be substituted by nucleophiles such as amines, thiols, or alkoxides.

    Oxidation and Reduction: The ethanone group can be oxidized to a carboxylic acid or reduced to an alcohol under appropriate conditions.

    Coupling Reactions: It can participate in cross-coupling reactions like Suzuki or Heck reactions, forming new carbon-carbon bonds.

Common Reagents and Conditions:

    Nucleophilic Substitution: Reagents like sodium methoxide or ammonia in solvents such as ethanol or water.

    Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride.

Major Products Formed:

    Substituted Pyridines: Depending on the nucleophile used, various substituted pyridines can be formed.

    Alcohols and Acids: Reduction and oxidation of the ethanone group yield alcohols and carboxylic acids, respectively.

Scientific Research Applications

1-(6-Bromo-3-chloropyridin-2-yl)ethanone finds applications in:

    Medicinal Chemistry: As a building block for the synthesis of pharmaceutical compounds, particularly those targeting neurological and inflammatory pathways.

    Agricultural Chemistry: Used in the development of agrochemicals such as herbicides and insecticides.

    Material Science: In the synthesis of advanced materials with specific electronic or optical properties.

Mechanism of Action

The mechanism by which 1-(6-Bromo-3-chloropyridin-2-yl)ethanone exerts its effects depends on its application:

    In Medicinal Chemistry: It may interact with specific enzymes or receptors, modulating their activity. For example, it could inhibit an enzyme by binding to its active site, preventing substrate access.

    In Agricultural Chemistry: It may act on biological pathways in pests or weeds, disrupting essential processes such as protein synthesis or cell division.

Comparison with Similar Compounds

  • 1-(6-Bromo-3-fluoropyridin-2-yl)ethanone
  • 1-(6-Chloro-3-iodopyridin-2-yl)ethanone
  • 1-(6-Bromo-3-methylpyridin-2-yl)ethanone

Comparison:

  • Halogen Variations: The presence of different halogens (fluorine, iodine) can significantly alter the reactivity and properties of the compound.
  • Substituent Effects: Methyl or other alkyl groups can influence the compound’s steric and electronic characteristics, affecting its behavior in chemical reactions.

1-(6-Bromo-3-chloropyridin-2-yl)ethanone stands out due to its specific halogenation pattern, which imparts unique reactivity and potential for diverse applications in various fields.

Properties

IUPAC Name

1-(6-bromo-3-chloropyridin-2-yl)ethanone
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H5BrClNO/c1-4(11)7-5(9)2-3-6(8)10-7/h2-3H,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QMVODNBHCHRDQA-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C1=C(C=CC(=N1)Br)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H5BrClNO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

234.48 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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